Amyl lactate

Description

Historical Context and Significance in Chemical Science

The history of amyl lactate (B86563) is intrinsically linked to the scientific exploration of its constituent parts: lactic acid and amyl alcohol. The chemical composition of lactic acid was first established in the 19th century. bruno-latour.fr Early research by chemists like Théophile-Jules Pelouze and Jules Gay-Lussac laid the groundwork for understanding this fundamental organic acid. bruno-latour.fr The process of lactic fermentation, the primary method for producing lactic acid historically, was famously investigated by Louis Pasteur. His work on fermentation was driven by his interest in the optical activity of molecules, including the amyl alcohols, which he noted were products of fermentation processes.

The synthesis of esters, the class of compounds to which amyl lactate belongs, was a significant area of research in the 19th century. Chemists like Charles-Adolphe Wurtz conducted extensive studies on alcohols and their derivatives, including amyl compounds. unam.mx this compound itself is produced through the direct esterification of lactic acid with an amyl alcohol, typically iso-amyl alcohol, a process that became well-understood as esterification reactions were characterized. chemicalbook.com While historically considered a "comparatively rare and uninteresting chemical," its role has evolved with modern chemical applications. chemicalbook.com

Current Research Landscape and Emerging Trends in this compound Studies

In contemporary chemical research, lactate esters, including this compound, are gaining attention primarily as "green solvents." wikipedia.org Due to their biodegradable nature and derivation from natural sources, compounds like ethyl lactate are promoted as sustainable alternatives in various applications. wikipedia.org this compound shares these characteristics and is used as a solvent and as a food additive for flavoring. nih.govthegoodscentscompany.com

Current research focuses on optimizing the synthesis of lactate esters. Studies investigate liquid-phase esterification of lactic acid with alcohols like n-amyl alcohol using solid heterogeneous catalysts such as cation exchange resins to improve reaction efficiency and yield. researchgate.net This approach avoids issues like equipment corrosion associated with traditional catalysts. researchgate.net The broader field of lactate research has also expanded significantly, with a modern perspective viewing lactate not merely as a metabolic byproduct but as a key signaling molecule involved in numerous biological processes. nih.gov This renewed interest is driving research into the various applications of lactate-derived compounds. frontiersin.orgnih.gov

Stereoisomeric Considerations in this compound Chemistry

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a central concept in the chemistry of this compound. solubilityofthings.commlsu.ac.in

The precursor to this compound, lactic acid, is a chiral molecule. wikipedia.org It possesses a central carbon atom bonded to four different groups, which makes it an asymmetric, or chiral, center. msu.edu This chirality results in the existence of two non-superimposable mirror-image forms known as enantiomers: (S)-lactic acid (also L-lactic acid) and (R)-lactic acid (or D-lactic acid). wikipedia.org A 50:50 mixture of these two enantiomers is called a racemic mixture. wikipedia.orgmsu.edu

When lactic acid is esterified to form this compound, the chiral center is retained. Consequently, this compound also exists as a pair of enantiomers: pentyl (S)-2-hydroxypropanoate and pentyl (R)-2-hydroxypropanoate. The specific enantiomer produced depends on the starting lactic acid. For instance, most biologically sourced lactate is the (S) form, which would yield the corresponding (S)-ester. wikipedia.org The production of specific, pure isomers (enantiomers or diastereomers) is often preferred in chemical synthesis. google.com The ability to prepare specific enantiomers of lactate esters is valuable, as they can be used as building blocks in the synthesis of other complex chiral molecules. rsc.orgrsc.org

The different three-dimensional arrangements of atoms in stereoisomers can lead to distinct physical properties and chemical reactivities. solubilityofthings.comsolubilityofthings.com While enantiomers have identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a property known as optical activity. msu.edu

More significantly, the impact of stereoisomerism is profound in biological systems. nih.gov The activity of many pharmaceuticals and the mechanisms of biological processes are highly stereospecific. solubilityofthings.comnih.gov Enzymes and cellular receptors are themselves chiral and will interact differently with the various stereoisomers of a given compound. nih.gov For example, the different enantiomers of lactic acid are metabolized differently in the human body. researchgate.net This principle extends to downstream applications of this compound. In the fragrance industry, the different enantiomers of a chiral molecule can have distinct odors. In pharmaceutical applications, it is common for one enantiomer of a drug to be therapeutically active while its mirror image is inactive or may even cause adverse effects. solubilityofthings.comnih.gov Therefore, the control and understanding of stereochemistry are crucial for the targeted synthesis and application of this compound and other chiral lactate esters.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table presents key properties of this compound, identified by CAS Number 6382-06-5. Data is compiled from various chemical databases. chemicalbook.comnih.govthegoodscentscompany.comcas.org

| Property | Value |

| IUPAC Name | pentyl 2-hydroxypropanoate |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless oily liquid |

| Boiling Point | 210 °C (at 760 Torr) |

| Melting Point | -22 °C |

| Density | 0.9676 g/cm³ at 20 °C |

| Solubility | Very slightly soluble in water; Soluble in alcohol |

| Flash Point | 78.89 °C (174.00 °F) |

| CAS Number | 6382-06-5 |

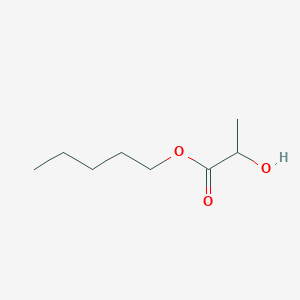

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-6-11-8(10)7(2)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOHBWLPQHTYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858752 | |

| Record name | Pentyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6382-06-5 | |

| Record name | Amyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006382065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl lactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3400NO5KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Amyl Lactate

Conventional Chemical Synthesis Routes

The industrial production of amyl lactate (B86563) predominantly relies on conventional chemical synthesis, primarily through the esterification of lactic acid with pentyl alcohol and secondarily via indirect pathways involving lactate precursors.

Esterification of Lactic Acid with Pentyl Alcohol

To overcome the equilibrium limitations of the esterification reaction, azeotropic distillation is a commonly employed technique. chemicalbook.comgoogle.com In this process, an entraining agent, often an excess of the reactant alcohol or a non-reactive solvent like benzene (B151609) or toluene, is used to form a low-boiling azeotrope with the water produced during the reaction. google.comresearchgate.net This azeotrope is continuously removed from the reaction mixture by distillation, thus shifting the equilibrium towards the formation of amyl lactate. google.com The overhead vapors are condensed, and the entraining agent can be separated from the water and recycled back into the reactor, making the process more efficient. google.com The use of higher molecular weight alcohols like pentanol (B124592) is often preferred in azeotropic distillation because of their relative immiscibility with water, which simplifies the separation and recycling process. google.com

The rate of esterification is significantly enhanced by the use of catalysts. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid and hydrochloric acid are effective homogeneous catalysts for this reaction. google.comscitepress.org However, their use can lead to issues like equipment corrosion and difficulties in product purification and waste disposal. google.com Protic ionic liquids, such as those based on a nitrogen base and sulfuric acid, have emerged as promising alternatives, offering high catalytic activity under mild conditions and the potential for catalyst recycling. mdpi.com

Heterogeneous Catalysts: To circumvent the problems associated with homogeneous catalysts, solid acid catalysts are widely investigated and used. These include:

Cation-Exchange Resins: Resins like Amberlyst-15 and Indion 180 have demonstrated effectiveness in catalyzing the esterification of lactic acid with amyl alcohol. researchgate.netmetu.edu.tr These catalysts are advantageous due to their ease of separation from the reaction mixture and reduced corrosivity. google.com However, their thermal stability can be a limiting factor. google.com

Supported Catalysts: Sodium bisulfate supported on silica (B1680970) gel has been reported as an efficient and cost-effective catalyst for the synthesis of isothis compound. google.com This type of catalyst offers benefits such as simple process conditions and high thermal resistance. google.com

Zeolites: Tin-functionalized zeolites, particularly Sn-β, have shown high catalytic activity for the synthesis of alkyl lactates. acs.org

The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, significantly influences the reaction rate and yield of this compound. tuengr.com For instance, studies have shown that the initial rate of esterification can decrease with an increasing molar ratio of alcohol to lactic acid. tuengr.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, Hydrochloric Acid, Protic Ionic Liquids google.comscitepress.orgmdpi.com | High catalytic activity mdpi.com | Corrosion, purification challenges, waste disposal google.com |

| Heterogeneous | Cation-Exchange Resins (Amberlyst-15, Indion 180), Supported Catalysts (Sodium Bisulfate/Silica Gel), Zeolites (Sn-β) google.comresearchgate.netacs.org | Ease of separation, reusability, reduced corrosion google.com | Lower activity than some homogeneous catalysts, potential for thermal instability google.com |

Direct Azeotropic Esterification Techniques

Indirect Chemical Pathways Involving Lactate Precursors

Besides direct esterification, this compound can be synthesized through indirect routes that start from precursors other than lactic acid itself.

One of the primary chemical synthesis routes for lactic acid, which can then be esterified to this compound, begins with lactonitrile (B165350). scitepress.orgmdpi.com Lactonitrile is produced from the reaction of acetaldehyde (B116499) with hydrogen cyanide. scitepress.orgmdpi.com The crude lactonitrile is then hydrolyzed, typically using a strong acid like sulfuric acid, to produce lactic acid or an intermediate lactate salt. scitepress.orgmdpi.com This lactic acid can subsequently be esterified with pentyl alcohol to yield this compound. A variation of this process involves the direct conversion of a basic nitrogen salt of lactic acid, such as ammonium (B1175870) lactate, to an ester. google.com This is achieved by reacting the ammonium lactate with an alcohol in the presence of a catalyst like ammonium sulfate, which avoids the need to first isolate the free lactic acid. google.com

Glycerol (B35011), a byproduct of biodiesel production, has emerged as a renewable feedstock for the synthesis of lactic acid and its esters. mdpi.comnih.gov The conversion of glycerol to lactic acid can be achieved through various catalytic processes, including alkaline hydrothermal reactions and the use of bifunctional metal catalysts like Pt/Sn-MFI. rsc.orgresearchgate.net The process generally involves the dehydrogenation of glycerol to an intermediate like dihydroxyacetone or glyceraldehyde, which then isomerizes and dehydrates to form lactic acid. mdpi.comresearchgate.net Once lactic acid is produced from glycerol, it can be esterified with pentyl alcohol to produce this compound.

Furthermore, research has explored the conversion of other biomass-derived carbohydrates, such as hexoses and pentoses, into alkyl lactates. acs.org Catalytic systems, particularly tin-functionalized zeolites, can facilitate the retro-aldol and aldol (B89426) reactions of these sugars to form intermediates that lead to the production of alkyl lactates. acs.org

Hydrolysis of Lactonitrile Derivatives

Biocatalytic and Biotechnological Production Approaches

Modern synthesis of this compound increasingly favors biocatalytic and biotechnological routes over traditional chemical methods. These biological approaches offer greater selectivity, milder reaction conditions, and improved sustainability. They encompass two main stages: the production of the lactic acid precursor through microbial fermentation and the subsequent enzymatic esterification of lactic acid with amyl alcohol.

Enzymatic Synthesis of Lactate Esters

The enzymatic esterification of lactic acid with amyl alcohol to produce this compound is a key step that leverages the specificity of enzymes, typically lipases, to achieve high yields and purity under mild conditions.

The success of enzymatic esterification hinges on the selection of a suitable biocatalyst. Lipases are the most commonly employed enzymes for this transformation due to their ability to catalyze ester formation in non-aqueous environments. Extensive characterization of these enzymes is crucial for optimizing the synthesis process.

One of the most effective and widely studied biocatalysts for lactate ester synthesis is the immobilized lipase (B570770) B from Candida antarctica (CALB), often known by its commercial name, Novozym 435. researchgate.netmdpi.com This enzyme exhibits high stability and activity in a range of organic solvents. researchgate.net Studies have also investigated lipases from other microbial sources, such as Aspergillus niger. A lipase from Aspergillus niger F0215, for instance, was identified for its ability to synthesize various flavor esters, including ethyl lactate. researchgate.netnih.gov This enzyme, named An-lipase, demonstrated maximal activity at a temperature of 20°C and a pH of 6.5, with a specific activity of 1293 U/mg. It maintained over 60% of its activity between 0–30°C and across a broad pH range of 3.0–8.5. researchgate.net

The catalytic mechanism for lipase-mediated esterification involves a two-step process known as the Ping-Pong Bi-Bi mechanism. First, the enzyme's active site serine residue attacks the carbonyl carbon of the carboxylic acid (lactic acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex. In the second step, the alcohol (amyl alcohol) acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the ester (this compound) and regenerate the free enzyme. A significant challenge in the esterification of lactic acid is its potential to undergo self-polymerization; however, the steric hindrance at the active site of enzymes like CALB can effectively prevent lactic acid from acting as a nucleophile, thus favoring the desired esterification reaction. mdpi.com

Table 1: Characteristics of Selected Lipases for Lactate Ester Synthesis

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Key Characteristics | Reference |

|---|---|---|---|---|

| Candida antarctica (Novozym 435) | ~70 | N/A (non-aqueous media) | High stability, effectiveness in organic solvents, prevents lactic acid self-polymerization. | researchgate.netmdpi.com |

| Aspergillus niger (An-lipase) | 20 | 6.5 | Tolerant to cold, acidic, and alkaline conditions; effective for flavor ester synthesis. | researchgate.netnih.gov |

Optimizing the reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. Key parameters that are manipulated include the choice of solvent, water activity, substrate concentration, temperature, and the physical form of the enzyme. researchgate.net

The use of organic solvents is often necessary to solubilize the substrates and shift the reaction equilibrium towards ester synthesis. nih.gov However, the choice of solvent can significantly impact enzyme activity. acs.org For the synthesis of lactate esters, hydrophobic ethers and ketones have been shown to be effective as they are miscible with lactic acid and can suppress its inactivating effect on the enzyme. researchgate.net In some cases, a solvent-free system, where one of the reactants (e.g., butyl lactate in a transesterification reaction) acts as the solvent, can lead to the highest yields. nih.gov

Water is a byproduct of esterification, and its removal is a common strategy to drive the reaction to completion. mdpi.commdpi.com This can be achieved by adding molecular sieves to the reaction medium or by performing the reaction under reduced pressure to evaporate the water formed. mdpi.comnih.gov For example, in the synthesis of α-butylglucoside lactate, the addition of molecular sieves eliminated the hydrolysis of the produced ester and increased the glycoside conversion to 75%. researchgate.net

Other important factors include the molar ratio of substrates, enzyme loading, and temperature. An equimolar ratio of lactic acid to alcohol is often optimal, and increasing the enzyme load can enhance the reaction rate. researchgate.net Temperature affects both the reaction rate and enzyme stability; for Novozym 435-catalyzed synthesis of butyl lactate, the optimal temperature was found to be around 70°C. researchgate.net Using immobilized enzymes, such as Novozym 435, is a highly effective strategy as it simplifies catalyst recovery and reuse, enhances enzyme stability, and allows for continuous process design. mdpi.commdpi.com Research has shown that using Novozym 435 for the synthesis of butyl lactate can achieve high yields, and the process can be scaled up effectively. acs.orgnih.gov

Table 2: Optimization Strategies and Resulting Yields in Lactate Ester Synthesis

| Lactate Ester | Enzyme | Optimization Strategy | Achieved Yield/Conversion | Reference |

|---|---|---|---|---|

| α-Butylglucoside lactate | Novozym 435 | Solvent-free system, reduced pressure to remove alcohol byproduct. | >95% conversion | nih.gov |

| Propyl-glycoside lactate | Immobilized Lipase | Addition of molecular sieves. | 75% conversion | researchgate.net |

| Ethyl lactate | An-lipase (A. niger) | Soybean-oil-based solvent system. | 15.8% yield | nih.gov |

| Butyl (S)-lactate | Candida antarctica lipase B | Enantioselective acylation, vacuum distillation. | 48% yield, >99.5% ee | acs.org |

Enzyme Characterization and Mechanism Studies for Esterification

Microbial Fermentation-Based Production of Lactic Acid Precursors

The primary precursor for this compound is lactic acid, which is efficiently produced on an industrial scale through microbial fermentation. This biotechnological approach is preferred over chemical synthesis as it can produce specific stereoisomers (L(+) or D(-)-lactic acid) and can utilize renewable biomass as feedstock. nih.gov

Lactic Acid Bacteria (LAB) are a group of Gram-positive bacteria that are the primary microorganisms used for industrial lactic acid production. researchgate.nethelsinki.fi They are characterized by their ability to ferment carbohydrates into lactic acid as the major end product. semanticscholar.org

LAB can be classified based on their metabolic pathways for hexose (B10828440) sugar fermentation. Homofermentative LAB, such as species from the genera Lactococcus and many Lactobacillus, utilize the Embden-Meyerhof (glycolytic) pathway to convert one molecule of glucose into two molecules of pyruvate (B1213749), which is then reduced to lactic acid. semanticscholar.org This pathway results in a high theoretical yield of lactic acid from glucose. Heterofermentative LAB, such as Leuconostoc species, use the phosphoketolase pathway, which produces a mixture of lactic acid, ethanol (B145695)/acetate (B1210297), and carbon dioxide. semanticscholar.org

Metabolic engineering is a powerful tool used to enhance lactic acid production in LAB. researchgate.netnih.gov Strategies focus on redirecting the flow of carbon towards lactic acid by eliminating competing pathways that lead to byproducts like acetate, formate, or ethanol. helsinki.fisemanticscholar.org This involves the targeted inactivation of genes encoding enzymes for these alternative pathways, thereby increasing the flux towards lactate dehydrogenase, the key enzyme for lactic acid formation. helsinki.fi Such genetic modifications have been instrumental in developing microbial strains with higher yields, productivity, and the ability to ferment a wider range of sugars derived from biomass. researchgate.netnih.gov

Lactic Acid Bacteria (LAB) Fermentation Systems and Pathways

Amylolytic Lactic Acid Bacteria for Direct Starch Conversion

A significant advancement in lactic acid production is the use of amylolytic lactic acid bacteria (ALAB). nih.gov These bacteria possess the unique ability to produce amylase enzymes, which hydrolyze starch directly into fermentable sugars. nih.gov This one-step process of converting starchy biomass directly to lactic acid is more economical than the traditional two-step method that requires separate enzymatic saccharification prior to fermentation. nih.gov

Several strains of ALAB have been identified and studied for their efficiency in direct starch fermentation. Lactobacillus amylophilus GV6, isolated from corn starch industry waste, is a well-studied example that can efficiently ferment various natural starches. nih.govresearchgate.net This strain has been reported to produce 0.96 g of L(+)-lactic acid per gram of soluble starch, with optimal conditions for growth and production at 37°C and a pH of 6.5. researchgate.net Another promising strain is Lactobacillus plantarum S21, which produces a maltose-forming α-amylase and can efficiently produce lactic acid from gelatinized starchy waste from rice noodle manufacturing. mdpi.com In a low-cost medium, L. plantarum S21 was able to produce up to 102 g/L of lactic acid from an initial carbohydrate concentration of 130 g/L within 30 hours. mdpi.com The efficiency of starch conversion and lactic acid yield can vary depending on the bacterial strain and the type of starchy raw material used. nih.gov

Table 3: Lactic Acid Production from Starch by Amylolytic LAB Strains

| ALAB Strain | Starch Source | Lactic Acid Yield/Concentration | Reference |

|---|---|---|---|

| Lactobacillus amylophilus GV6 | Soluble Starch | 0.96 g/g starch | researchgate.net |

| Lactobacillus amylophilus GV6 | Corn Starch (60 g/L) | 49 g/L | researchgate.net |

| Lactobacillus plantarum S21 | Rice Noodle Waste (130 g/L carbohydrate) | 102 g/L | mdpi.com |

| Lactobacillus plantarum MNC 21 | Sorghum Starch | 12.9 g/kg broth | nih.gov |

Advanced Synthetic Strategies

Heterogeneous Catalysis in Lactate Ester Production

The use of solid, heterogeneous catalysts for the esterification of lactic acid with alcohols like amyl alcohol offers several advantages over traditional homogeneous catalysts such as sulfuric acid. researchgate.netgoogle.com These advantages include easier separation of the catalyst from the reaction mixture, potential for catalyst reuse, and reduced corrosion of equipment. jetir.org

Various solid acid catalysts have been studied for lactate ester production:

Cation Exchange Resins: Acidic cation exchange resins like Amberlyst-15, Indion 180, and Seralite WRC-50 have been shown to be effective catalysts for the liquid-phase esterification of lactic acid with n-amyl alcohol. researchgate.net In a study using these resins, a maximum lactic acid conversion of 53.89% was achieved at 357 K with a molar ratio of 2.82 and a catalyst loading of 6.17%. researchgate.net Amberlyst-15 has also been used as a catalyst for the etherification of isoamyl alcohol. unicartagena.edu.co

Supported Catalysts: Sodium bisulfate supported on silica gel has been used as a heterogeneous catalyst for the synthesis of isothis compound from lactic acid and isoamyl alcohol. google.com This method is reported to have a simple process, fast reaction rate, and mild reaction conditions. google.com

Zeolites and Metal Oxides: Other solid catalysts investigated for esterification reactions include zeolites, heteropoly acids, and supported metal oxides. researchgate.netjetir.org

The following table presents data on the esterification of lactic acid with n-amyl alcohol using different cation exchange resins.

| Catalyst | Temperature (K) | Molar Ratio (Alcohol:Acid) | Catalyst Loading (%) | Lactic Acid Conversion (%) |

| Indion 180 | 333 - 363 | 1 - 4 | 2 - 8 | Not specified |

| Amberlyst-15 | 333 - 363 | 1 - 4 | 2 - 8 | Not specified |

| Seralite WRC-50 | 333 - 363 | 1 - 4 | 2 - 8 | Not specified |

| Optimal (unspecified resin) | 357 | 2.82 | 6.17 | 53.89 |

Reactive Distillation Applications in this compound Synthesis

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. scispace.commanchester.ac.uk This integration offers significant advantages, especially for equilibrium-limited reactions like esterification, by continuously removing one or more products, thereby driving the reaction towards completion. europa.eu For the synthesis of this compound, RD can enhance the conversion of lactic acid by removing the water produced during the reaction. europa.euntnu.no

While specific studies on this compound production via reactive distillation are limited, the principles are well-established from studies on other lactate esters, such as ethyl lactate and methyl lactate. aidic.iteuropa.euupb.ro In the production of ethyl lactate, it was found that an optimized serial setup of reactors and distillation steps could be more energy-efficient than a simultaneous reactive distillation process. europa.eu

A process for producing purified lactic acid from magnesium lactate utilized a reactive distillation column for the esterification with ethanol, achieving a lactic acid conversion of 97.25%. aidic.it The simulation of an intensified process for ethyl lactate production using reactive distillation showed the potential to achieve an ethyl lactate stream with a molar composition of 99%. ntnu.no

The design of a reactive distillation process for amyl acetate synthesis has also been investigated, which provides insights applicable to this compound production. researchgate.net

Alcoholysis of Poly(Lactic Acid) for Alkyl Lactate Formation

The chemical recycling of poly(lactic acid) (PLA) through alcoholysis presents a promising route for producing value-added alkyl lactates, including this compound. mdpi.combham.ac.uk This depolymerization process involves the reaction of PLA with an alcohol, breaking down the polymer chains to form the corresponding lactate ester. mdpi.comresearchgate.net This method is considered a "green" recycling route due to the biodegradability and low toxicity of the resulting alkyl lactates. mdpi.com

The alcoholysis of PLA can be catalyzed by various compounds, including metal acetates and organic bases. mdpi.com A synergistic effect has been observed when using a mixture of catalysts, such as zinc acetate dihydrate (ZnAc) and 4-(dimethylamino)pyridine (DMAP). mdpi.com The reaction rate is influenced by the type of alcohol used, with methanol (B129727) generally reacting faster than longer-chain alcohols like ethanol, propanol (B110389), and butanol due to less steric hindrance. mdpi.commdpi.com

The reaction typically proceeds in two steps:

Initial cleavage of the PLA chain by the alcohol, forming two smaller oligomer molecules. mdpi.com

Subsequent attack of the alcohol on the oligomer ester groups until the final alkyl lactate product is formed. mdpi.com

Studies have shown that high yields of alkyl lactates (>97%) can be achieved. mdpi.com The reaction can be carried out at milder conditions compared to other chemical recycling methods. mdpi.com

The kinetics of PLA depolymerization via alcoholysis have been studied to understand the reaction mechanisms and determine key parameters like activation energies. mdpi.commdpi.com The process is often modeled as a two-step reaction. mdpi.com

In a study on the methanolysis of PLA catalyzed by a mixture of zinc acetate and DMAP, the activation energy for the first step (initial chain cleavage) was estimated to be 73 kJ mol⁻¹, and for the second step (formation of methyl lactate) was 40.16 kJ mol⁻¹. mdpi.com The higher activation energy for the first step is attributed to the greater steric hindrance of the long PLA chains compared to the smaller oligomer intermediates. mdpi.com

For the alcoholysis of PLA with ethanol, propanol, and butanol catalyzed by a Zn complex, the activation energies for the two steps in ethanol were found to be 62.58 kJ/mol and 55.61 kJ/mol, respectively. mdpi.comfao.org

Kinetic models have also been developed for the hydrolytic degradation of PLA, which involves the reaction with water. These models often consider random chain scission and preferential end-chain scission mechanisms. researchgate.netacs.org The activation energies for the hydrolysis of ester groups at the chain ends and within the polymer backbone were determined to be 73 kJ/mol and 58 kJ/mol, respectively. researchgate.net

The following table summarizes the activation energies for different PLA depolymerization reactions.

| Depolymerization Method | Catalyst | Step | Activation Energy (kJ/mol) | Reference |

| Methanolysis | ZnAc + DMAP | Step 1 (Chain Cleavage) | 73 | mdpi.com |

| Methanolysis | ZnAc + DMAP | Step 2 (Methyl Lactate Formation) | 40.16 | mdpi.com |

| Methanolysis | Zn(OAc)₂ | Step 1 (Reversible) | 25.23 | nih.gov |

| Methanolysis | Zn(OAc)₂ | Step 2 (Reversible) | 34.16 | nih.gov |

| Methanolysis | Zn(OAc)₂ | Reverse Step 2 | 47.93 | nih.gov |

| Ethanolysis | Zn complex | Step 1 | 62.58 | mdpi.comfao.org |

| Ethanolysis | Zn complex | Step 2 | 55.61 | mdpi.comfao.org |

| Ethanolysis | Zn complex | Reverse Step 2 | 54.11 | mdpi.comfao.org |

| Hydrolysis | Not specified | Chain End Scission | 73 | researchgate.net |

| Hydrolysis | Not specified | Backbone Scission | 58 | researchgate.net |

Catalytic Systems for Alcoholysis of Poly(Lactic Acid)

The chemical recycling of poly(lactic acid) (PLA) through alcoholysis presents a promising route for converting post-consumer PLA waste into valuable alkyl lactates. This process involves the depolymerization of the polyester (B1180765) chains through a transesterification reaction with an alcohol. The synthesis of this compound, specifically, is achieved through the alcoholysis of PLA using amyl alcohol (pentanol). The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Research has explored a variety of catalysts, including metal-based compounds and organocatalysts, to facilitate this transformation under different reaction conditions.

The alcoholysis of PLA is a transesterification reaction where an alcohol nucleophile attacks the ester linkages within the polymer backbone. mdpi.com This process breaks down the long polymer chains into shorter oligomers and, ultimately, into the desired alkyl lactate monomer. For the production of this compound, amyl alcohol serves as the nucleophilic reagent. The reaction can be influenced by several factors, including the type of catalyst, reaction temperature, time, and the specific isomer of amyl alcohol used.

A range of catalysts has been investigated for the alcoholysis of PLA to produce various alkyl lactates, such as ethyl, propyl, and butyl lactate. mdpi.comresearchgate.net While specific studies focusing exclusively on this compound are less common, the principles and catalytic systems used for other alkyl lactates are directly applicable. Metal salts and complexes, particularly those based on zinc, are frequently employed due to their effectiveness. mdpi.commdpi.comnih.gov For instance, zinc acetate (Zn(OAc)₂) has been shown to effectively catalyze PLA alcoholysis. nih.gov In one study, Zn(OAc)₂ catalyzed the alcoholysis of PLA in methanol and ethanol, yielding 70% methyl lactate and 21% ethyl lactate, respectively, after 15 hours under reflux conditions. nih.gov

The kinetics of PLA alcoholysis have been studied using different linear alcohols, revealing that the reaction proceeds fastest with ethanol compared to propanol and butanol, which can be attributed to steric hindrance. mdpi.commdpi.com Alcoholysis with ethanol can achieve reasonable rates at temperatures as low as 50°C. mdpi.comresearchgate.net This suggests that for the bulkier amyl alcohol, higher temperatures or more active catalysts might be necessary to achieve comparable reaction rates.

Research into related systems provides insight into potential catalysts for this compound synthesis. For example, a zinc complex derived from an ethylenediamine (B42938) Schiff base was used to catalyze the alcoholysis of PLA with ethanol, propanol, and butanol at temperatures ranging from 50 to 130°C. mdpi.comresearchgate.net Another study explored a synergistic dual-catalyst system using zinc acetate dihydrate (ZnAc) and 4-(dimethylamino)pyridine (DMAP) for the methanolysis and ethanolysis of PLA. mdpi.com This dual system demonstrated higher activity than either catalyst used individually, suggesting a promising approach for enhancing the efficiency of alcoholysis with more sterically hindered alcohols like amyl alcohol. mdpi.com

Furthermore, the use of tert-amyl alcohol has been investigated as both a solvent and a catalyst in the depolymerization of other polymers like polyurethane, often with the addition of a base such as potassium hydroxide (B78521) (KOH), achieving high yields at 225°C. nih.govacs.orgresearchgate.net While this is a different polymer system, it highlights the potential utility of amyl alcohol isomers in depolymerization reactions at elevated temperatures.

The table below summarizes findings from related PLA alcoholysis studies, which can inform the selection of catalytic systems for this compound production.

Table 1: Catalytic Systems for Alcoholysis of PLA to Various Alkyl Lactates

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Zinc Acetate (Zn(OAc)₂) | Methanol | Reflux | 15 | 70 | nih.gov |

| Zinc Acetate (Zn(OAc)₂) | Ethanol | Reflux | 15 | 21 | nih.gov |

| Zn Complex | Ethanol | 50-130 | - | - | mdpi.comresearchgate.net |

| Zn Complex | Propanol | 50-130 | - | - | mdpi.comresearchgate.net |

| Zn Complex | Butanol | 50-130 | - | - | mdpi.comresearchgate.net |

| ZnAc and DMAP | Methanol | - | - | >97 | mdpi.com |

| Magnesium Ethoxide | Ethanol | 200 | - | 86 | nih.gov |

Reaction Mechanisms and Kinetic Studies of Amyl Lactate

Esterification Reaction Kinetics

The synthesis of amyl lactate (B86563) is typically achieved through the esterification of lactic acid with n-amyl alcohol. The kinetics of this liquid-phase reaction are influenced by several factors, including temperature, reactant molar ratio, and the presence of a catalyst.

Rate Law Determination and Kinetic Modeling of Amyl Lactate Formation

The kinetics of the liquid-phase esterification of lactic acid with n-amyl alcohol have been investigated using various models to describe the reaction behavior. researchgate.net To correlate the experimental kinetic data, researchers have employed models such as the Eley-Rideal (E-R) and Langmuir-Hinshelwood (L-H) mechanisms. researchgate.net These models are essential for understanding the interaction between the reactants and the catalyst surface.

In these kinetic studies, the nonideality of the liquid phase is a critical factor that must be considered. researchgate.net The activity coefficients, which account for deviations from ideal behavior, can be calculated using thermodynamic models like the UNIFAC group contribution method. researchgate.net This approach allows for a more accurate representation of the concentrations and interactions of the species in the reaction mixture.

Kinetic experiments conducted in a batch reactor across a temperature range of 333 to 363 K have been used to determine key kinetic parameters. researchgate.net For the forward reaction of lactic acid with n-amyl alcohol, the activation energy has been calculated, providing insight into the temperature sensitivity of the reaction rate. researchgate.net

The development of a statistical model using response surface methodology has also been employed to optimize the reaction conditions for maximum conversion of lactic acid. researchgate.net This optimization considers variables such as temperature, the initial molar ratio of reactants, and catalyst loading. researchgate.net

Influence of Catalyst Properties on Reaction Rates and Selectivity

Solid acid catalysts are frequently used to enhance the rate of esterification of lactic acid with amyl alcohol, as they offer advantages like ease of recovery and reuse. researchgate.net The properties of these catalysts, such as their type, acidity, and surface area, significantly impact reaction rates and product selectivity.

The catalytic activity of various acidic cationic exchange resins, including Indion 180, Amberlyst-15, and Seralite WRC-50, has been evaluated for the synthesis of this compound. researchgate.net Studies comparing these catalysts help in selecting the most efficient one for the process. researchgate.net The reaction is often demonstrated to be intrinsically controlled, meaning that the rate is governed by the chemical reaction itself rather than mass transfer limitations, provided that parameters like stirring speed and catalyst particle size are optimized. researchgate.net

The effect of catalyst loading is a crucial parameter in kinetic studies. researchgate.net Increasing the amount of catalyst generally increases the reaction rate up to a certain point, beyond which the effect may level off. For the esterification of lactic acid with n-amyl alcohol, an optimal catalyst loading of 6.17% has been identified to achieve maximum conversion under specific temperature and molar ratio conditions. researchgate.net

Hydrolytic Degradation Pathways of this compound

This compound, like other alkyl lactates, can undergo hydrolysis, a reaction where the ester bond is cleaved by water to yield lactic acid and amyl alcohol. This process can be spontaneous and is significantly influenced by the chemical environment.

Autocatalytic Hydrolysis Mechanisms of Alkyl Lactates

The reaction sequence for the autocatalytic hydrolysis of alkyl lactates can be described in three distinct kinetic stages. chemrxiv.orgchemrxiv.orgacs.org

Initiation/Neutral Hydrolysis: An initial, uncatalyzed stage where a small amount of the ester hydrolyzes spontaneously in the aqueous solution. chemrxiv.orgacs.org

Autocatalytic Hydrolysis: As lactic acid accumulates, it protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by water. This acid-catalyzed pathway significantly increases the rate of hydrolysis. chemrxiv.orgchemrxiv.orgacs.org

Equilibrium: As the concentrations of the products (lactic acid and alcohol) increase, the rate of the reverse reaction (esterification) also increases. chemrxiv.orgchemrxiv.org Eventually, the system reaches a state of dynamic equilibrium where the rates of hydrolysis and esterification become equal. chemrxiv.orgchemrxiv.org

This autocatalytic behavior is a key consideration for the storage and handling of aqueous solutions of alkyl lactates, as it can lead to spontaneous decomposition over time. acs.org

Kinetic Regimes in Aqueous Solutions: Dilute vs. Concentrated Effects

Kinetic studies on the hydrolysis of alkyl lactates have revealed a dual-regime behavior that is dependent on the initial concentration of the lactate ester in the aqueous solution. chemrxiv.orgacs.org The mechanism and the corresponding rate law differ between dilute and concentrated solutions. chemrxiv.orgacs.orgacs.org

The transition between these regimes occurs at a concentration of approximately 6-10 mol% of the alkyl lactate. chemrxiv.orgacs.orgacs.org

Dilute Regime (<10 mol% lactate): In solutions with low lactate concentrations, the hydrolysis kinetics can be effectively modeled using a rate law derived from the conventional ester hydrolysis mechanism. chemrxiv.orgacs.orgacs.org

Concentrated Regime (>10 mol% lactate): At higher lactate concentrations, the conventional model is insufficient. To accurately capture the observed hydrolysis behavior, the kinetic model must include an additional water molecule in the rate-determining step of the reaction. chemrxiv.orgacs.orgacs.org

Mechanistic Investigations

Mechanistic investigations into the reactions of this compound provide a deeper understanding of the molecular pathways involved in its formation and degradation. For the catalytic esterification of lactic acid with n-amyl alcohol, heterogeneous kinetic models like the Eley-Rideal (E-R) and Langmuir-Hinshelwood (L-H) are used to probe the surface reaction mechanism. researchgate.netdergipark.org.tr The E-R model assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. dergipark.org.tr The L-H model, conversely, assumes that the reaction occurs between two molecules that are both adsorbed on adjacent active sites of the catalyst. dergipark.org.tr The fact that these models can successfully correlate experimental data for this compound formation suggests that the reaction is highly dependent on the interactions occurring at the catalyst surface. researchgate.net

The hydrolytic degradation of this compound is mechanistically understood through the principle of autocatalysis. chemrxiv.orgchemrxiv.org The process begins with a slow, neutral hydrolysis, which produces lactic acid. This product then acts as a proton donor, catalyzing the cleavage of further ester molecules in a classic acid-catalyzed hydrolysis mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemrxiv.orgacs.org

Elucidation of Reaction Intermediates

The synthesis of this compound, typically through the esterification of lactic acid with amyl alcohol, involves several key intermediate steps. The precise mechanism and the intermediates formed can be influenced by the chosen synthetic route, such as direct esterification or the alcoholysis of polylactic acid (PLA).

In the context of producing the lactic acid precursor via fermentation, which is a common source material for synthesis, metabolic flux analysis helps identify key intracellular intermediates. For instance, in the fermentation of a kitchen waste saccharified solution by Lactobacillus amylophilus, glucose is metabolized through both the Embden–Meyerhof–Parnas (EMP) glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway (HMP). nih.gov Key intermediates in these pathways include glucose-6-phosphate, which is directed into either the EMP or HMP pathway, and pyruvate (B1213749), a central intermediate at the junction of several metabolic routes. nih.gov The distribution of metabolic flux through these pathways is crucial, as the EMP pathway is the primary route for lactic acid production. nih.gov Under anaerobic conditions, L. amylophilus primarily converts pyruvate to lactate, demonstrating homofermentative characteristics. nih.gov

When synthesizing alkyl lactates via the alcoholysis of polylactic acid (PLA), a different set of reaction intermediates is observed. A proposed reaction mechanism involves a consecutive reaction pathway. acs.orgmdpi.com The first step is the degradation of the internal methine groups (Int) of the PLA polymer chain into chain-end methine groups (CE). acs.orgmdpi.com These chain-end groups are considered the primary reaction intermediates. acs.org Subsequently, in a reversible reaction, these chain-end intermediates (CE) react with the alcohol (in this case, amyl alcohol) to form the final alkyl lactate product. acs.orgmdpi.com The concentration of these chain-end intermediates typically reaches a maximum value before decreasing as they are converted into the final ester product, a profile consistent with an intermediate in a series of reactions. acs.org

In the direct acid-catalyzed esterification of lactic acid with amyl alcohol, the mechanism is generally understood to proceed via protonation of the carboxylic acid group of lactic acid. This is followed by a nucleophilic attack by the hydroxyl group of the amyl alcohol, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the protonated ester, which finally loses a proton to yield this compound.

Influence of Process Parameters on Reaction Pathways

The reaction pathways and kinetics of this compound synthesis are significantly influenced by various process parameters, including temperature, reactant molar ratio, and catalyst concentration. These parameters can affect reaction rates, equilibrium conversion, and even the dominant reaction mechanism.

Temperature

Reaction temperature is a critical parameter that directly impacts the rate of esterification. An increase in temperature generally leads to a higher reaction rate, as it provides the necessary activation energy for the reaction. researchgate.nettuengr.com In the kinetic study of the liquid phase esterification of lactic acid with n-amyl alcohol using cation exchange resins, experiments were conducted in a temperature range of 333 to 363 K. researchgate.net The activation energy for this esterification was determined to be 43.71 ± 0.56 kJ/mol. researchgate.net Similarly, a study on the autocatalyzed esterification of lactic acid with various linear alcohols (C2-C5) found that the activation energy for the forward reactions was consistently in the range of 47-49 kJ/mol, indicating that the reaction rate increases with temperature. tuengr.com However, in the synthesis of alkyl lactates from PLA, the relationship can be more complex. For certain zinc-based catalysts, the reaction rate for methyl lactate formation was observed to decrease with increasing temperature up to about 363.2 K, and then increase again at higher temperatures, demonstrating a non-Arrhenius kinetic behavior. acs.org

Reactant Molar Ratio

The initial molar ratio of alcohol to lactic acid is a key factor in driving the reaction equilibrium towards the product side. In the synthesis of methyl lactate, increasing the methanol-to-lactic acid molar ratio from 1:1 to 3:1 was shown to increase the conversion of lactic acid from 57% to 80%. upb.ro For the esterification of lactic acid with 1-butanol, a maximum conversion of 81.2% was achieved with an initial butanol-to-lactic-acid molar ratio of 5. ugm.ac.id However, for the autocatalyzed esterification of lactic acid with C2-C5 alcohols, an increase in the molar ratio of alcohol to lactic acid from 4 to 10 led to a decrease in the initial reaction rate. tuengr.com This suggests that while a higher alcohol concentration can shift the equilibrium, it may also have an inhibiting effect on the catalyst or dilute the concentration of the acid, thereby slowing the initial rate. tuengr.com A study on the esterification of lactic acid with n-amyl alcohol found an optimal molar ratio of 2.82 for achieving maximum conversion. researchgate.net

Catalyst Loading

The concentration of the catalyst plays a crucial role in the reaction kinetics. For the synthesis of this compound using a cation exchange resin, catalyst loading was varied from 2% to 8%. researchgate.net An increase in catalyst loading generally increases the number of available active sites, thereby accelerating the reaction rate. The maximum conversion of lactic acid (53.89%) was achieved with a catalyst loading of 6.17%. researchgate.net However, increasing the catalyst loading beyond an optimal point can lead to diminishing returns or even negative effects. For instance, a very high solid catalyst content can increase the mass transfer resistance within the liquid-solid reaction system, which may hinder the reaction rate. researchgate.net In the synthesis of methyl lactate from PLA, increasing the catalyst loading of zinc acetate (B1210297) from 1 mol% to 2 mol% resulted in the largest increase in the production rate, while further increases to 3 mol% and 4 mol% yielded progressively smaller rate enhancements. mdpi.com

Interactive Data Tables

Table 1: Influence of Process Parameters on Lactic Acid Conversion to this compound Data derived from a study on the liquid phase esterification of lactic acid with n-amyl alcohol. researchgate.net

| Parameter | Range Studied | Optimal Value | Maximum Conversion |

| Temperature | 333 K - 363 K | 357 K | 53.89% |

| Initial Molar Ratio (Amyl Alcohol:Lactic Acid) | 1 - 4 | 2.82 | 53.89% |

| Catalyst Loading | 2% - 8% | 6.17% | 53.89% |

Table 2: Activation Energies for Lactic Acid Esterification and Alcoholysis

| Reaction | Alcohol | Catalyst | Activation Energy (kJ/mol) | Source |

| Esterification | n-Amyl Alcohol | Cation Exchange Resin | 43.71 ± 0.56 | researchgate.net |

| Autocatalyzed Esterification | n-Pentanol (Amyl Alcohol) | None (Autocatalyzed) | 47 - 49 | tuengr.com |

| PLA Alcoholysis | Ethanol (B145695) | Zn Complex | 62.58 (Ea1) | mdpi.com |

| PLA Alcoholysis | Propanol (B110389) | Zn Complex | Not specified | mdpi.com |

| PLA Alcoholysis | Butanol | Zn Complex | Not specified | mdpi.com |

Analytical Methodologies in Amyl Lactate Research

Chromatographic Techniques for Amyl lactate (B86563) Characterization

Chromatography is a cornerstone for the separation and analysis of amyl lactate from reaction mixtures and for purity assessment. Different chromatographic methods are employed to address specific analytical challenges.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and purity verification of this compound. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparing it to spectral libraries. nih.govepa.gov

The purity of an this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. The technique is also used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual starting materials (e.g., amyl alcohol) or by-products. thegoodscentscompany.commdpi.com Kovats retention indices, which are standardized retention times, are also used for compound confirmation. nih.govnih.gov

Below is a table summarizing experimental GC-MS data for this compound and its isomer, isopentyl lactate.

| Parameter | This compound | Isopentyl lactate | Source |

| MS Type | GC-MS | GC-MS | nih.gov, nih.gov |

| Ionization | Electron Ionization (EI), positive mode | Electron Ionization (EI), positive mode | nih.gov, nih.gov |

| Top Peak (m/z) | 45 | 45 | nih.gov, nih.gov |

| 2nd Peak (m/z) | 43 | 43 | nih.gov, nih.gov |

| 3rd Peak (m/z) | 70 | 71 | nih.gov, nih.gov |

| 4th Peak (m/z) | 41 | 55 | nih.gov, nih.gov |

| 5th Peak (m/z) | 27 | 29 | nih.gov, nih.gov |

| Kovats Index (Standard non-polar) | 1097 | 1047 | nih.gov, nih.gov |

This table presents mass spectrometry data used for the identification of this compound and its common isomer.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. protocols.io Quantitative analysis by HPLC typically involves creating a calibration curve from standard samples of known concentrations. jasco-global.com

The two primary methods for quantification are the external standard method and the internal standard method. jasco-global.com The external standard method involves plotting the peak area or height against the concentration of the standards to create a calibration curve. The concentration of the unknown sample is then determined from this curve. The internal standard method involves adding a known amount of a non-interfering compound (the internal standard) to both the standard and unknown samples. A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This method is advantageous as it can correct for variations in injection volume. jasco-global.com

The general procedure for establishing an HPLC analysis is summarized below.

| Step | Action | Purpose |

| 1 | Clarify the purpose of the analysis. | Define analytical goals (e.g., purity, concentration). |

| 2 | Investigate sample properties. | Understand the physical and chemical properties of this compound. |

| 3 | Select analysis conditions. | Choose appropriate column, mobile phase, and detector (e.g., RID, UV). protocols.io |

| 4 | Optimize separation. | Adjust parameters like flow rate and temperature to achieve good peak resolution. |

| 5 | Develop quantification method. | Prepare calibration standards and select either the external or internal standard method. jasco-global.com |

| 6 | Validate the method. | Confirm linearity, accuracy, and reproducibility of the analysis. |

This table outlines the general workflow for developing a quantitative HPLC method.

Since lactic acid possesses a chiral center, this compound exists as two enantiomers: pentyl (S)-2-hydroxypropanoate and pentyl (R)-2-hydroxypropanoate. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological and physical properties. Chiral chromatography is the definitive method for determining the optical purity or enantiomeric excess (ee) of chiral compounds like this compound. sigmaaldrich.com

Chiral separations are achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of lactate-based chiral compounds. nih.govmdpi.com

Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are employed for this purpose. SFC, which uses supercritical CO2 as the primary mobile phase, is often considered a "greener" alternative to normal-phase HPLC. mdpi.com It frequently provides faster separations and higher resolution compared to HPLC. nih.govmdpi.com The direct coupling of SFC to a mass spectrometer is also more straightforward than with normal-phase HPLC, aiding in the identification of chiral impurities. nih.govmdpi.com

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Source |

| Mobile Phase | Typically organic solvents (e.g., heptane/isopropanol). | Supercritical CO2 with a co-solvent (e.g., methanol (B129727), isopropanol). | mdpi.com, mdpi.com |

| Analysis Time | Generally longer due to higher solvent viscosity. | Faster analysis due to lower viscosity and higher diffusivity of the mobile phase. | mdpi.com |

| Resolution | Can provide baseline resolution of enantiomers. | Often provides superior resolution and selectivity. nih.gov | |

| Environmental Impact | Higher consumption of organic solvents. | Greener, with reduced organic solvent consumption. mdpi.com | |

| MS Compatibility | Coupling with MS can be complex, especially in normal-phase mode. | Easily coupled with MS for impurity identification. mdpi.com |

This table provides a comparison of Chiral HPLC and Chiral SFC for the determination of optical purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. numberanalytics.comjchps.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound molecule. acs.orgcore.ac.uk

In a ¹H NMR spectrum, the signals' chemical shifts, integration values, and splitting patterns confirm the presence of the pentyl group (—O-CH₂-CH₂-CH₂-CH₂-CH₃) and the lactate moiety (—CH(OH)-CH₃).

In a ¹³C NMR spectrum, the number of signals corresponds to the number of unique carbon atoms, confirming the eight carbon atoms in the structure. The chemical shifts indicate the chemical environment of each carbon, clearly distinguishing the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the pentyl chain. nih.govacs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. inchem.orgnih.gov The IR spectrum of this compound will show characteristic absorption bands:

A strong, sharp absorption peak around 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

A broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane parts of the molecule.

Absorptions in the 1000-1300 cm⁻¹ region associated with C-O stretching. spectroscopyonline.com

| Spectroscopic Technique | Key Information Provided for this compound |

| ¹H NMR | Confirms proton environments, including the distinct signals for the pentyl chain and lactate group protons. |

| ¹³C NMR | Confirms the eight distinct carbon environments, including the ester carbonyl carbon (~175 ppm) and the hydroxyl-bearing carbon (~68 ppm). nih.gov |

| FT-IR | Identifies key functional groups: a strong ester C=O stretch and a broad O-H stretch. inchem.orgnih.gov |

This table summarizes the structural information obtained from key spectroscopic methods.

Environmental Fate and Degradation Studies of Amyl Lactate

Biodegradation Pathways and Mechanisms

Biodegradation, the breakdown of materials by microorganisms, is a primary pathway for the environmental degradation of organic esters like amyl lactate (B86563). This process involves both microbial and abiotic mechanisms that transform the compound into simpler, naturally occurring substances.

The microbial breakdown of amyl lactate is predicated on the cleavage of its ester bond, a common biochemical reaction.

While specific studies isolating and identifying microorganisms that degrade this compound are not extensively documented, the enzymatic machinery required for this process is widespread in the microbial world. The degradation is carried out by enzymes known as esterases (specifically, carboxylesterases), which are ubiquitous and often have broad substrate specificities. cabidigitallibrary.org These enzymes are found in all domains of life, including a vast array of bacteria and fungi. researchgate.net

Research on other alkyl esters provides strong evidence for the types of microorganisms capable of this degradation. For instance, esterases from various bacteria, such as Micrococcus sp. and Bacillus sp., have been shown to hydrolyze medium-chain (C3-C5) alkyl esters. d-nb.info A cold-active esterase (EstC) from Streptomyces coelicolor A3(2) is active toward short-chain p-nitrophenyl esters (C2-C12), with optimal activity for the C5 ester, suggesting it could act on this compound. nih.gov The wide occurrence of non-specific esterases in microorganisms from diverse locations, as observed in studies on other esters in marine and freshwater sediments, suggests that numerous microbial species in soil and water ecosystems can readily degrade this compound. sfu.ca

The primary biochemical pathway for this compound degradation is the hydrolytic cleavage of its ester bond, catalyzed by a carboxylesterase (EC 3.1.1.1). researchgate.netfrontiersin.orgredalyc.org This enzymatic reaction introduces a water molecule across the ester linkage, breaking the compound into its constituent parts: lactic acid and n-amyl alcohol (1-pentanol).

Enzymatic Hydrolysis of this compound:

Substrate: this compound (Pentyl 2-hydroxypropanoate)

Enzyme: Carboxylesterase

Reaction: this compound + H₂O → Lactic Acid + n-Amyl Alcohol

Both resulting metabolites, lactic acid and n-amyl alcohol, are readily metabolized by microorganisms. Lactic acid is a central metabolite in many fermentation and cellular respiration pathways. europa.eu n-Amyl alcohol can be oxidized by alcohol dehydrogenases to the corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways like the fatty acid cycle. The metabolism of the related compound, n-butyl lactate, proceeds via its breakdown to lactic acid and n-butanol, which is further metabolized. wikipedia.org This complete breakdown into common, simple organic molecules prevents the accumulation of the parent compound or persistent intermediates in the environment.

In addition to microbial action, this compound can undergo abiotic hydrolytic degradation in environmental matrices like water. This chemical process involves the cleavage of the ester bond by water without enzymatic catalysis. Generally, this reaction is significantly slower than enzyme-catalyzed hydrolysis. d-nb.info The rate of abiotic hydrolysis is influenced by environmental conditions such as pH and temperature. The process is typically accelerated under acidic or alkaline conditions compared to neutral pH. inchem.org Studies on the degradation of polylactic acid (PLA), a polymer composed of lactic acid units, show that hydrolysis is the initial and rate-limiting step in its degradation, with the rate increasing at higher temperatures. mdpi.com Similarly, the hydrolysis of this compound in water will eventually yield the same products as biodegradation: lactic acid and n-amyl alcohol.

Microbial Degradation Processes for this compound

Identification of this compound-Degrading Microorganisms

Environmental Transport and Partitioning Behavior Modeling

The environmental transport and partitioning of a chemical describe its movement and distribution among different environmental compartments: air, water, soil, and biota. This behavior is largely predicted by its physicochemical properties. For this compound, key properties indicate a low potential for widespread environmental dispersion or bioaccumulation.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₁₆O₃ | - | chemicalbook.comnih.gov |

| Molecular Weight | 160.21 g/mol | Influences volatility and transport. | chemicalbook.comnih.gov |

| Boiling Point | 204.6 - 210 °C | Low volatility under standard conditions. | chemicalbook.comlookchem.com |

| Vapor Pressure | 0.062 mmHg @ 25°C | Low tendency to partition into the atmosphere. | lookchem.comthegoodscentscompany.com |

| Water Solubility | 10 g/L (10,000 mg/L) @ 25°C | Moderately soluble in water, indicating partitioning to the aqueous phase. | chemicalbook.comlookchem.comthegoodscentscompany.com |

| LogP (o/w) | 1.10 - 1.49 | Indicates a low potential for bioaccumulation in fatty tissues. | inchem.orglookchem.comthegoodscentscompany.com |

The low vapor pressure of this compound suggests it is not highly volatile, meaning it will not readily partition into the atmosphere from water or soil surfaces. lookchem.comthegoodscentscompany.com Its moderate water solubility (10 g/L) indicates that if released into the environment, it is likely to be found primarily in the aqueous phase. chemicalbook.comlookchem.comthegoodscentscompany.com

The octanol-water partition coefficient (LogP or LogKow) is a critical indicator of a chemical's tendency to partition into organic matter (like soil organic carbon or lipids in organisms) versus water. A LogP value below 4.5 generally suggests a low potential for bioaccumulation. chemsafetypro.com With a LogP value of approximately 1.10 to 1.49, this compound is considered hydrophilic and is not expected to bioaccumulate in organisms or adsorb strongly to soil and sediment. inchem.orglookchem.comthegoodscentscompany.comchemsafetypro.com This combination of properties suggests that this compound released to the environment would predominantly reside in water, where it would be available for microbial and hydrolytic degradation, with limited transport to the atmosphere or accumulation in biota.

Assessment of Environmental Impact and Green Chemistry Principles

This compound aligns well with several principles of green chemistry, positioning it as an environmentally preferable solvent and chemical ingredient.

Renewable Feedstock: this compound is produced from lactic acid, which is readily manufactured via the fermentation of carbohydrates from renewable resources like corn or sugarcane, and amyl alcohol, which can also be derived from biomass. chemicalbook.comresearchgate.net This reduces reliance on finite petrochemical feedstocks.

Biodegradability and Benign End-Products: As detailed in Section 5.1, this compound is biodegradable. Its degradation pathway leads to the formation of lactic acid and n-amyl alcohol, both of which are simple, naturally occurring substances that are easily assimilated into common metabolic cycles by microorganisms. wikipedia.org This prevents environmental persistence.

Low Toxicity and Low Bioaccumulation Potential: Lactate esters are generally considered to have favorable toxicological profiles. inchem.org The low LogP value of this compound indicates a very low potential for bioaccumulation in food chains. inchem.orglookchem.comthegoodscentscompany.comchemsafetypro.com Ecotoxicological studies on related lactate esters have shown them to have low toxicity to aquatic organisms. mdpi.com

Collectively, these attributes—derivation from renewable sources, ready biodegradability into harmless products, and low potential for bioaccumulation—characterize this compound as a substance with a low environmental impact, consistent with the goals of sustainable and green chemistry. researchgate.netmdpi.com

Advanced Applications and Derivatization Research of Amyl Lactate

Amyl Lactate (B86563) as a Bio-based Solvent in Green Chemistry

The global push to reduce reliance on hazardous, petroleum-based solvents has intensified the search for green alternatives. comindex.es Amyl lactate, a member of the lactate ester family, is a promising bio-solvent, offering high performance often comparable to or exceeding that of traditional solvents. comindex.es Lactate esters are derived from the natural fermentation of carbohydrates (like corn or sugar), making them a sustainable and biodegradable option with a lower carbon footprint than their petrochemical counterparts. comindex.es

This compound's effectiveness as a solvent stems from its molecular structure, which includes both polar (hydroxyl and carbonyl groups) and non-polar (amyl group) regions. This duality allows it to dissolve a wide range of substances. Lactate esters are recognized for their high solvency power, high boiling points, and slow evaporation rates, which reduce volatile organic compound (VOC) emissions. comindex.esresearchgate.net

While extensive data on this compound's specific reaction performance is still emerging, the properties of the lactate ester class, particularly the well-studied ethyl lactate, demonstrate their utility. Ethyl lactate is considered a versatile, biodegradable solvent that can be produced from renewable feedstocks. researchgate.net It is effective in various organic transformations, including coupling reactions, olefin metathesis, and multicomponent reactions, with yields often matching or surpassing those in conventional solvents. researchgate.net Lactic acid itself has been successfully used as a bio-based green solvent for several multi-component organic reactions, showcasing advantages like high efficiency and ease of product isolation. researchgate.netrsc.org This suggests a strong potential for its ester derivatives, like this compound, to serve as effective reaction media.

This compound and other lactate esters present a safer and more environmentally sound alternative to many conventional solvents that are facing increasing regulatory scrutiny due to health and environmental impacts. comindex.es Solvents such as cyclohexanone, cresols, N-methyl-2-pyrrolidinone (NMP), and various glycol ethers can be effectively replaced by lactate esters in numerous applications. comindex.esbiviture.com

For instance, comparative analyses between ethyl lactate and NMP, a common solvent in the electronics industry, highlight the significant advantages of the bio-based option. Ethyl lactate is biodegradable, non-toxic, and derived from renewable resources, whereas NMP is a petrochemical derivative with known reproductive toxicity and is restricted under regulations like EU REACH. biviture.com While NMP has a very high boiling point (202°C), the high boiling point of lactate esters like this compound still ensures low volatility and safer handling. comindex.esbiviture.com

| Property | This compound (Isoamyl) | Ethyl Lactate | N-Methyl-2-pyrrolidone (NMP) | Cyclohexanone |

| Source | Bio-based comindex.es | Bio-based biviture.com | Petrochemical biviture.com | Petrochemical comindex.es |

| Boiling Point | ~190 °C | 154 °C researchgate.net | 202 °C biviture.com | 155.7 °C |

| Flash Point | 71 °C | 46 °C researchgate.net | 91 °C | 44 °C |

| Environmental Profile | Biodegradable comindex.es | Biodegradable biviture.com | Poorly biodegradable, toxic biviture.com | Regulated VOC comindex.es |

| Key Features | High solvency, low odor | High solvency, fast-evaporating | Strong polarity, high solvency | Strong solvent for resins |

| Regulatory Status | Generally recognized as safe | Low-risk under REACH biviture.com | Restricted under REACH biviture.com | Regulated for environmental impact comindex.es |

Solvent Properties and Performance in Organic Reactions

Integration in Polymer Science and Materials Engineering

The functional structure of this compound, featuring a reactive hydroxyl group and an ester linkage, makes it a valuable platform molecule for creating novel polymers and materials.

This compound serves as a monomer for creating biodegradable polymers analogous to the well-known poly(lactic acid), or PLA. While PLA is typically synthesized from lactic acid, using lactate esters with longer alkyl chains, such as this compound, allows for the creation of new polyesters with modified properties. These poly(alkyl lactate) analogues can exhibit different thermal properties, degradation rates, and mechanical characteristics compared to traditional PLA.